

In-Depth Technical Guide to Bismuth Octanoate (CAS 67874-71-9)

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Compound of Interest

Compound Name: *Bismuth;octanoate*

Cat. No.: *B1639649*

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Introduction

Bismuth octanoate, with the CAS number 67874-71-9, is a bismuth-based organometallic compound. It is also commonly referred to as bismuth(III) 2-ethylhexanoate or bismuth isooctanoate. This compound has garnered significant attention as a less toxic and environmentally friendlier alternative to traditional organotin catalysts, such as dibutyltin dilaurate (DBTDL), in various industrial applications. Its primary utility lies in its function as a catalyst for the polymerization of polyurethanes, where it effectively accelerates the reaction between isocyanates and polyols. Beyond its catalytic role in the polymer industry, bismuth octanoate also finds applications as a lubricant additive and a drying agent in coatings.

Physicochemical Properties

A comprehensive summary of the key physicochemical properties of bismuth octanoate is presented in the table below, compiled from various sources.

Property	Value	Source(s)
CAS Number	67874-71-9	[1]
Molecular Formula	C ₂₄ H ₄₅ BiO ₆	[1]
Molecular Weight	638.61 g/mol	[1]
Appearance	Light yellow to yellowish-brown transparent oily liquid	[1]
Odor	Faint	
Solubility	Insoluble in water; soluble in organic solvents such as acetone, ethanol, and toluene.	
Density	Approximately 1.22 - 1.25 g/cm ³ at 25°C	[1]
Viscosity	Approximately 50 mPa·s at 25°C	[1]
Flash Point	Approximately 158 °C - 160 °C	[1]
Boiling Point	Decomposes before boiling	

Synthesis of Bismuth Octanoate

The synthesis of bismuth octanoate can be achieved through several methods. Below are detailed experimental protocols for two common laboratory-scale synthesis routes.

Experimental Protocol 1: Reaction of Bismuth Subcarbonate with Isooctanoic Acid

This method involves the direct reaction of a bismuth salt with isooctanoic acid.[\[2\]](#)

Materials:

- Bismuth subcarbonate ((BiO)₂CO₃)

- Isooctanoic acid (2-ethylhexanoic acid)
- Purified water
- Reaction kettle with heating and stirring capabilities
- Separatory funnel

Procedure:

- Add 75g of purified water to the reaction kettle.
- While stirring, heat the water to 90°C.[\[2\]](#)
- Slowly add 75g of isooctanoic acid to the heated water and continue stirring for 30 minutes.[\[2\]](#)
- Gradually add 44.6g of basic bismuth carbonate to the mixture in batches. The reaction mixture will change color from white to light yellow, then to yellow, and finally to a yellow-brown color.[\[2\]](#)
- After the addition of bismuth subcarbonate is complete, continue heating and stirring for an additional 50 minutes.[\[2\]](#)
- Turn off the heating and stirring and allow the reaction mixture to stand until it separates into two distinct phases.[\[2\]](#)
- Separate the two phases using a separatory funnel to obtain the yellow-brown, semitransparent bismuth isooctanoate liquid. The reported yield is approximately 99.12% based on the basic bismuth carbonate.[\[2\]](#)

Experimental Protocol 2: Electrochemical Synthesis

This method provides a high-purity product through an electrochemical process.[\[3\]](#)

Materials and Equipment:

- Electrolyzer with an anode and cathode compartment separated by an ion-exchange membrane
- Bismuth plate (anode)
- Platinum or other suitable cathode
- 2-ethylhexanoic acid
- Ammonium 2-ethylhexanoate
- Methanol
- Power supply

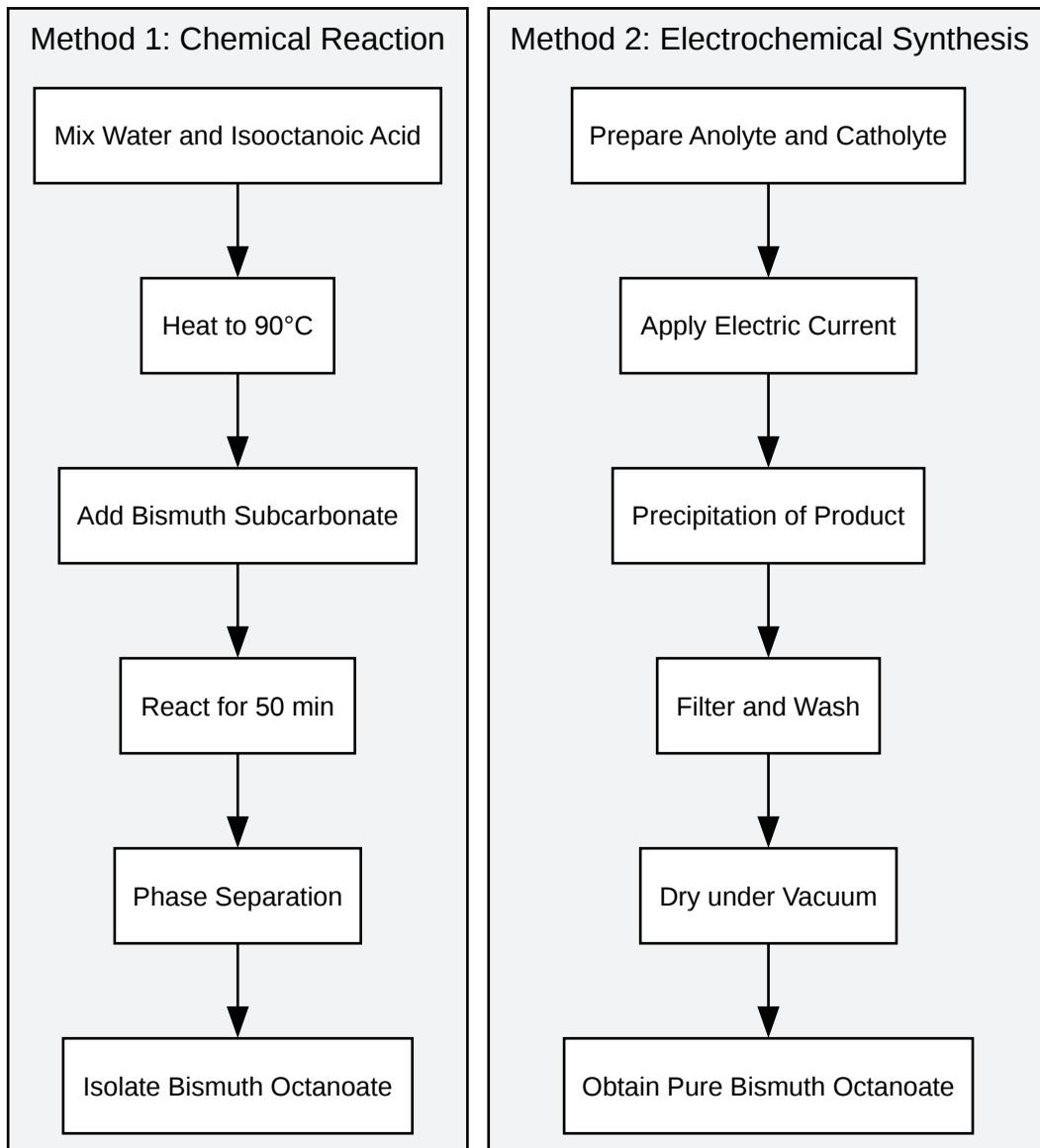
Procedure:

- Anolyte Preparation: Prepare the anolyte solution by dissolving 10 ml of 2-ethylhexanoic acid and 1.6 g of ammonium 2-ethylhexanoate in 90 ml of methanol.[3]
- Catholyte Preparation: Prepare the catholyte solution by dissolving 3 ml of 2-ethylhexanoic acid and 0.5 g of ammonium 2-ethylhexanoate in 27 ml of methanol.[3]
- Electrolysis:
 - Place the anolyte in the anode compartment containing the bismuth plate (surface area of 10 cm²).[3]
 - Place the catholyte in the cathode compartment.
 - Apply an electric current to initiate the electrolysis. Bismuth at the anode is oxidized, and the resulting Bi³⁺ ions react with the 2-ethylhexanoate anions to form bismuth 2-ethylhexanoate.
- Product Isolation: The bismuth 2-ethylhexanoate product will precipitate from the anolyte solution.

- Purification: The precipitated product is isolated by filtration, washed with methyl alcohol, and dried in a vacuum heater at 50-60°C for 7-8 hours to yield a viscous transparent liquid.[3]

Synthesis Workflow Diagram

General Synthesis Workflow for Bismuth Octanoate



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Caption: General workflows for the chemical and electrochemical synthesis of Bismuth Octanoate.

Mechanism of Action in Polyurethane Synthesis

Bismuth octanoate functions as a Lewis acid catalyst in the formation of polyurethanes. It accelerates the gelling reaction, which is the formation of urethane linkages from the reaction of an isocyanate group (-NCO) and a hydroxyl group (-OH) of a polyol.^[4] The catalytic activity of bismuth compounds is attributed to their ability to coordinate with both the isocyanate and the polyol, thereby facilitating the nucleophilic attack of the hydroxyl oxygen on the isocyanate carbon.

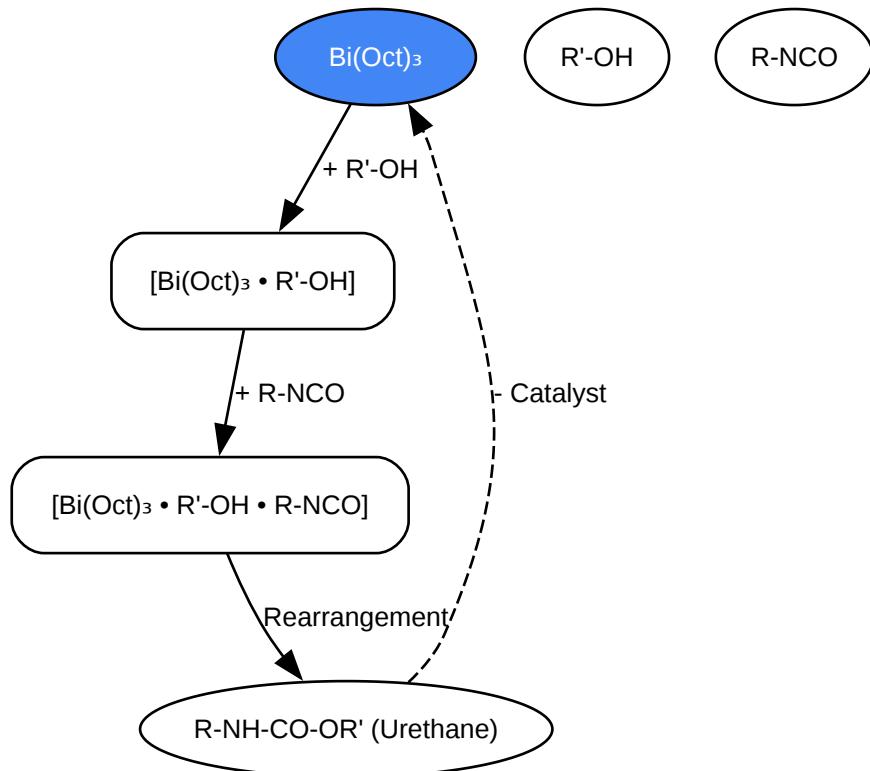
The proposed mechanism involves the following key steps:

- Coordination: The bismuth center of the catalyst coordinates with the oxygen atom of the polyol's hydroxyl group and the nitrogen or oxygen atom of the isocyanate group. This coordination increases the electrophilicity of the isocyanate's carbonyl carbon and the nucleophilicity of the polyol's oxygen.
- Intermediate Formation: A ternary complex is formed involving the bismuth catalyst, the polyol, and the isocyanate.
- Urethane Formation: The activated polyol then attacks the activated isocyanate, leading to the formation of a urethane bond.
- Catalyst Regeneration: The bismuth catalyst is released and can participate in another catalytic cycle.

Bismuth catalysts are known to have a higher selectivity for the NCO/OH reaction compared to the NCO/water reaction, which is advantageous in many polyurethane formulations as it reduces unwanted side reactions and the formation of urea and carbon dioxide.^[5]

Catalytic Cycle Diagram

Catalytic Cycle of Bismuth Octanoate in Urethane Formation

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Caption: Simplified catalytic cycle of Bismuth Octanoate in polyurethane formation.

Applications

The primary application of bismuth octanoate is as a catalyst in the production of a wide range of polyurethane products, including:

- Flexible and rigid foams[1]
- Coatings
- Adhesives and sealants
- Elastomers

Its low toxicity makes it a suitable replacement for organotin catalysts in applications where human contact or environmental impact is a concern. Additionally, it is used as:

- A drying agent for paints and varnishes.
- An additive in lubricants to improve extreme pressure properties.

Safety and Handling

Bismuth octanoate is considered to have low toxicity compared to heavy metal catalysts like those based on lead, mercury, or tin. However, as with any chemical, appropriate safety precautions should be taken.

Hazard Summary:

- May cause skin and eye irritation.
- Prolonged or repeated exposure may cause organ damage.
- It is advisable to handle this chemical in a well-ventilated area and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.

Spectroscopic Data

While specific, detailed spectra for bismuth octanoate are not readily available in the public domain without access to specialized databases, general characteristics can be inferred.

- FT-IR (Fourier-Transform Infrared) Spectroscopy: The FT-IR spectrum of bismuth octanoate would be expected to show strong characteristic absorption bands corresponding to the carboxylate group (COO^-). The asymmetric and symmetric stretching vibrations of the $\text{C}=\text{O}$ bond in the carboxylate ligand would likely appear in the region of $1650\text{-}1550\text{ cm}^{-1}$ and $1450\text{-}1350\text{ cm}^{-1}$, respectively. The spectrum would also show characteristic C-H stretching and bending vibrations from the octanoate alkyl chains.^{[6][7]}
- NMR (Nuclear Magnetic Resonance) Spectroscopy:
 - ^1H NMR: The proton NMR spectrum would be complex due to the overlapping signals of the methylene ($-\text{CH}_2-$) and methyl ($-\text{CH}_3$) protons of the three 2-ethylhexanoate ligands.

- ^{13}C NMR: The carbon NMR spectrum would show a characteristic signal for the carboxylate carbon (COO^-) typically in the range of 170-185 ppm. Other signals would correspond to the various carbons in the alkyl chains of the ligands.[8]
- ^{209}Bi NMR: Due to the quadrupolar nature of the bismuth nucleus, ^{209}Bi NMR spectra are typically very broad, making it a specialized technique for studying the local environment of the bismuth atom.[9]

Conclusion

Bismuth octanoate (CAS 67874-71-9) is a versatile organometallic compound with significant industrial importance, primarily as a non-toxic catalyst in the polyurethane industry. Its favorable safety profile, coupled with its effective catalytic activity, makes it a compelling alternative to traditional heavy metal catalysts. A thorough understanding of its physicochemical properties, synthesis, and mechanism of action is crucial for its effective and safe application in research and industrial settings. Further research into its catalytic performance in novel polymer systems and potential applications in other areas of chemistry continues to be a subject of interest.

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